4-Biphenylacetic acid, 2'-fluoro-
Description
Contextualization within Biphenylacetic Acid Derivatives
Biphenylacetic acid and its derivatives represent a versatile class of substances with a wide spectrum of biological activities. mdpi.com Phenylacetic acid itself is found in nature and plays roles in plants, fungi, and bacteria. mdpi.com The core structure of biphenylacetic acid has served as a foundational scaffold for the development of numerous compounds with therapeutic interest.
One of the most well-known applications of this structural motif is in the field of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 4-Biphenylacetic acid is the active metabolite of the prodrug fenbufen (B1672489) and is recognized as an NSAID. caymanchem.comnih.gov It functions by inhibiting the synthesis of prostaglandin (B15479496) E2. caymanchem.com Another prominent example is Flurbiprofen (B1673479), a derivative of biphenylacetic acid, which is a potent anti-inflammatory agent. nih.govajgreenchem.com
The introduction of a fluorine atom into the biphenylacetic acid structure, as seen in 2'-Fluoro-4-biphenylacetic acid, is a strategic modification. The inclusion of fluorine can significantly alter the molecule's properties, including its metabolic stability and binding affinity to biological targets. This strategic fluorination is a common approach in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of a lead compound.
Overview of Research Significance for the Compound
The research significance of 2'-Fluoro-4-biphenylacetic acid and its related structures, such as Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), is primarily centered on their anti-inflammatory properties. nih.govnih.gov Flurbiprofen has demonstrated potent inhibition of prostaglandin synthesis, a key mechanism in its anti-inflammatory action. nih.gov Studies have shown its effectiveness in reducing edema induced by various inflammatory agents. nih.gov
Beyond its anti-inflammatory effects, research has explored the broader pharmacological profile of this class of compounds. For instance, the interaction of 4-biphenylacetic acid with quinolone antibacterial agents has been investigated, revealing a functional blockade of γ-aminobutyric acid receptors. sigmaaldrich.comchemicalbook.com Furthermore, derivatives of phenylacetic acid have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism. nih.gov
The synthesis of 2'-Fluoro-4-biphenylacetic acid and its analogs is also an active area of research. scbt.comprepchem.com Different synthetic routes are explored to efficiently produce these molecules for further investigation. google.com The study of these compounds extends to their chemical and physical properties, which are crucial for understanding their behavior in biological systems.
Chemical and Physical Properties of 2'-Fluoro-4-biphenylacetic Acid and Related Compounds
| Property | 2'-Fluoro-4-biphenylacetic acid | 4-Biphenylacetic Acid | Flurbiprofen |
| Molecular Formula | C14H11FO2 nih.gov | C14H12O2 caymanchem.com | C15H13FO2 fishersci.ca |
| Molecular Weight | 230.23 g/mol nih.gov | 212.24 g/mol caymanchem.com | 244.27 g/mol fishersci.ca |
| CAS Number | 5001-96-7 nih.gov | 5728-52-9 caymanchem.com | 5104-49-4 fishersci.ca |
| Melting Point | Not specified | 159-160 °C sigmaaldrich.com | 112-114 °C fishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKOZJRZALFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198187 | |
| Record name | 4-Biphenylacetic acid, 2'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-99-0 | |
| Record name | 4-Biphenylacetic acid, 2'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylacetic acid, 2'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 4 Biphenylacetic Acid
Established Synthetic Pathways to the Core Structure
The creation of the 2'-fluoro-4-biphenylacetic acid backbone relies on established organic reactions that efficiently form carbon-carbon bonds and introduce necessary functional groups.
A primary method for constructing the biphenyl (B1667301) core of the molecule is the Suzuki coupling reaction . This palladium-catalyzed cross-coupling reaction joins an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org In a typical synthesis of 2'-fluoro-4-biphenylacetic acid, a key intermediate such as 2-(3-fluoro-4-bromophenyl)propionic acid is coupled with a phenylboronic acid reagent in the presence of a palladium catalyst and a base. google.comgoogle.com The mechanism involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form an organopalladium(II) complex.
Transmetalation: A base activates the organoboron compound (R²-BY₂), which then transfers its organic group (R²) to the palladium complex, displacing the halide. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst. wikipedia.org
Another crucial reaction, Friedel-Crafts acylation , is often employed to introduce the acetic acid side chain or its precursor onto a pre-formed biphenyl ring. mdpi.comscispace.com For instance, biphenyl can be acylated using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting ketone is then converted to the final acid. The mechanism involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) from the acyl halide and Lewis acid. This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. mdpi.com
Other synthetic strategies may involve a Willgerodt-Kindler reaction on a suitable acetophenone (B1666503) precursor, followed by hydrolysis to yield the carboxylic acid. scispace.comchemicalbook.com
Maximizing the yield and purity of 2'-fluoro-4-biphenylacetic acid is critical for its practical application. Research has focused on refining reaction conditions to improve efficiency and minimize side products. nih.gov
In the Suzuki coupling, factors such as the choice of palladium catalyst, ligands, base, and solvent are optimized. For example, using palladium on carbon (Pd/C) as a recyclable catalyst has been shown to be effective, with the potential for the catalyst to be reused multiple times while maintaining high yields (over 85%). google.com The molar ratio of the reactants, such as 2-(3-fluoro-4-bromophenyl)propionic acid to phenylboronic acid, is also carefully controlled, typically in a 1:1 to 1:2 range. google.com
For Friedel-Crafts reactions, controlling the reaction temperature and the stoichiometry of the Lewis acid catalyst is essential to prevent over-acylation or unwanted side reactions. patsnap.com
Purification of the final product and intermediates is typically achieved through techniques like recrystallization, which selects for the desired compound based on solubility, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Table 1: Key Synthetic Reactions and Conditions
| Reaction | Key Reagents | Catalyst/Conditions | Purpose in Synthesis | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Halide, Phenylboronic Acid | Pd Catalyst (e.g., Pd/C, Pd₂(dba)₃), Base (e.g., K₂CO₃), Toluene | Forms the core biphenyl structure | google.comgoogle.commdpi.com |
| Friedel-Crafts Acylation | Biphenyl, Acetyl Chloride | Lewis Acid (e.g., AlCl₃), Dichloromethane | Introduces the acyl group precursor to the acetic acid side chain | scispace.compatsnap.com |
| Willgerodt-Kindler Reaction | 4-Acetyl-2-fluorobiphenyl, Sulfur, Morpholine | Heating | Converts a ketone to a thioamide, a precursor to the carboxylic acid | chemicalbook.com |
| Hydrolysis | Ester or Nitrile Precursor | Acid (e.g., HCl) or Base (e.g., NaOH, KOH), Heat | Converts precursor to the final carboxylic acid | google.comprepchem.com |
Stereoselective Synthesis and Enantiomeric Resolution
2'-Fluoro-4-biphenylacetic acid is a chiral molecule, existing as two non-superimposable mirror images called enantiomers, (S) and (R). These enantiomers can have different pharmacological properties. nih.gov Therefore, methods to obtain a single enantiomer, particularly the more active (S)-form, are highly important. nih.govnih.gov
Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. This can be achieved using several approaches:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed.
Chiral Catalysis: A small amount of a chiral catalyst is used to guide the reaction towards the formation of the desired enantiomer. For example, iridium-catalyzed asymmetric deoxygenative cycloadditions have been explored for related structures. acs.org
Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Synthesizing derivatives from the enantiomerically pure (S)-form is also a common strategy. For example, (S)-Flurbiprofen has been used as a starting material to create a series of Schiff's base derivatives. nih.gov
When a synthesis produces a 1:1 mixture of enantiomers (a racemate), they must be separated in a process called chiral resolution. nih.gov
Classical Resolution: This involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. The separated salts are then treated with acid to regenerate the pure (R) and (S) enantiomers.
Chiral Chromatography: This is a powerful and widely used technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common formats for this type of separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for resolving profen enantiomers. researchgate.netnsf.gov
Table 2: Chiral Separation Techniques for 2'-Fluoro-4-biphenylacetic Acid
| Technique | Stationary Phase/Reagent | Mobile Phase/Solvent | Key Principle | Reference |
|---|---|---|---|---|
| Chiral HPLC | AmyCoat RP | Water/Acetonitrile/Trifluoroacetic Acid | Differential interaction with a chiral stationary phase | nih.gov |
| Chiral HPLC | β-CD derivative CSP | Not specified | Inclusion complexation with cyclodextrin (B1172386) derivative | nih.gov |
| Chiral SFC | Chiralpak® AD-H (amylose-derived) | Supercritical CO₂ with Methanol | Faster separation without acidic additives | researchgate.net |
| Thin-Layer Chromatography (TLC) | Microcrystalline Cellulose Triacetate (MCTA) | Ethanol/Acetic Acid solution | Separation on a chiral layer with baseline resolution (Rs = 2.0) | nih.gov |
Design and Synthesis of Prodrugs and Pro-moieties
A prodrug is an inactive or less active form of a drug that is converted into the active parent drug within the body. For 2'-fluoro-4-biphenylacetic acid, the primary reason for developing prodrugs is to mask the free carboxylic acid group, which is associated with gastrointestinal irritation. nih.govscielo.br
The most common prodrug strategy is esterification or amidation of the carboxylic acid. nih.govresearchgate.netajphs.com This temporary modification can increase the drug's lipophilicity, potentially altering its absorption and distribution. nih.gov
Ester Prodrugs: The acid is converted to its more reactive acid chloride form, typically using thionyl chloride. This intermediate is then reacted with an alcohol or a phenol, often a naturally occurring antioxidant like vanillin (B372448) or thymol, to form an ester linkage. nih.govnih.gov These ester prodrugs are designed to be stable in the acidic environment of the stomach but are hydrolyzed by enzymes in the plasma to release the active drug. nih.govnih.gov
Amide Prodrugs: The carboxylic acid can be coupled with various amino acids or other amines using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). ajphs.comnih.govmdpi.com This creates an amide bond that masks the acidity. Amide prodrugs with amino acids have been synthesized to potentially improve transport across biological barriers. ajphs.com
These strategies aim to create derivatives with improved properties, such as reduced side effects and enhanced therapeutic efficacy. researchgate.netnih.gov
Chemical Synthesis of Metabolites and Analogues
The synthesis of metabolites and analogues of 2'-fluoro-4-biphenylacetic acid is crucial for understanding its biological activity, metabolic pathways, and potential for developing new therapeutic agents with improved properties.
4'-Hydroxy flurbiprofen (B1673479) is the primary active metabolite of flurbiprofen. caymanchem.com Its formation in the body is catalyzed by the cytochrome P450 enzyme CYP2C9 through hydroxylation. caymanchem.com This metabolite itself exhibits biological activity, inhibiting COX-1 by 94% at a concentration of 1,000 µM and also inhibiting the hydrolysis of anandamide (B1667382) by fatty acid amide hydrolase (FAAH). caymanchem.com
While its primary route of formation is metabolic, chemical synthesis provides a means to produce the compound for research and as a reference standard. The synthesis of hydroxylated biphenyls can be approached through various organic chemistry methods. A common strategy for creating biphenyl structures is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a phenylboronic acid, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of 4'-Hydroxy Flurbiprofen, a potential route could involve coupling a suitably protected 4-hydroxyphenylboronic acid with a derivative of (4-bromo-2-fluorophenyl)propionic acid, followed by deprotection.
Table 3: Profile of 4'-Hydroxy Flurbiprofen
| Property | Description | Reference |
|---|---|---|
| Formal Name | 2-fluoro-4'-hydroxy-α-methyl-[1,1'-biphenyl]-4-acetic acid | caymanchem.com |
| Molecular Formula | C15H13FO3 | caymanchem.com |
| Molecular Weight | 260.3 | caymanchem.com |
| Formation | Major oxidative metabolite of flurbiprofen, formed by CYP2C9. | caymanchem.com |
| Biological Activity | Inhibits COX-1 and FAAH. | caymanchem.com |
Glucuronidation is a major pathway in the metabolism of flurbiprofen, leading to the formation of flurbiprofen acyl-beta-D-glucuronide. wikipedia.org This process involves the conjugation of the carboxylic acid group of flurbiprofen with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase enzymes in the liver. wikipedia.org The resulting glucuronide conjugate is generally inactive and more water-soluble, facilitating its excretion from the body through the kidneys.
The chemical synthesis of acyl glucuronides can be challenging but is essential for obtaining standards for metabolic studies. The Koenigs-Knorr reaction is a classical and widely used method for glycosylation, which can be adapted for this purpose. researchgate.netsimsonpharma.com This reaction typically involves the coupling of an alcohol (in this case, the flurbiprofen) with a protected glycosyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like a silver or mercury salt. researchgate.netsimsonpharma.com Following the coupling, the protecting groups on the glucuronic acid moiety are removed to yield the final product. simsonpharma.com More modern approaches may utilize enzymatic synthesis with engineered enzymes like glucuronylsynthase, which can provide a stereoselective and efficient one-step synthesis under mild conditions. nih.gov
Table 4: Profile of Flurbiprofen Acyl-beta-D-glucuronide
| Property | Description | Reference |
|---|---|---|
| Chemical Name | (2R,3R,4R,5S,6R)-6-((2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | |
| Molecular Formula | C21H21FO8 | |
| Molecular Weight | 420.39 g/mol | |
| Formation | Metabolic conjugate of flurbiprofen, formed by UDP-glucuronosyltransferase. | wikipedia.org |
| Synthetic Approach | Can be synthesized via methods like the Koenigs-Knorr reaction or enzymatic synthesis. | nih.govresearchgate.net |
Compound Reference Table
Preclinical Pharmacological and Biological Investigations of 2 Fluoro 4 Biphenylacetic Acid
Molecular Mechanisms of Action
Detailed studies on the specific molecular mechanisms of action for 2'-Fluoro-4-biphenylacetic acid are not readily found in the reviewed scientific literature.
Inhibition Kinetics and Binding Affinities with Cyclooxygenase (COX) Isozymes
There is no specific information available regarding the inhibition kinetics or binding affinities of 2'-Fluoro-4-biphenylacetic acid with cyclooxygenase (COX) isozymes (COX-1 and COX-2).
Modulation of Prostaglandin (B15479496) Synthesis Pathways
Scientific data detailing the modulation of prostaglandin synthesis pathways by 2'-Fluoro-4-biphenylacetic acid could not be located. While its structural analog, Flurbiprofen (B1673479), is a known potent inhibitor of prostaglandin synthesis, similar studies for the acetic acid derivative have not been published. nih.gov
Investigation of Other Potential Molecular Targets
Research into other potential molecular targets for 2'-Fluoro-4-biphenylacetic acid has not been identified in the public domain.
In Vitro Biological System Studies
Information from in vitro studies using biological systems to characterize the activity of 2'-Fluoro-4-biphenylacetic acid is not available.
Cellular Models of Inflammation
There are no published studies found that utilize cellular models of inflammation to investigate the biological effects of 2'-Fluoro-4-biphenylacetic acid.
Enzymatic Activity Assays
Specific enzymatic activity assays for 2'-Fluoro-4-biphenylacetic acid have not been described in the available literature.
Receptor Binding and Signaling Pathway Analysis
2'-Fluoro-4-biphenylacetic acid, commonly known as flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. It is a non-selective inhibitor of both COX-1 and COX-2 isoforms. tocris.comtcichemicals.com The S-(+)-enantiomer of flurbiprofen is principally responsible for the anti-inflammatory activity through COX inhibition. nih.gov In vitro studies using human recombinant COX enzymes have determined the IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. For flurbiprofen, the IC50 values for human COX-1 and COX-2 are 0.1 µM and 0.4 µM, respectively. tocris.comtcichemicals.com
Beyond its direct action on COX enzymes, the pharmacological activity of 2'-fluoro-4-biphenylacetic acid involves modulation of key signaling pathways. Research has indicated that flurbiprofen can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. researchgate.net
Furthermore, investigations into the individual enantiomers have revealed additional mechanisms. The R-enantiomer, which is largely inactive against COX enzymes, has been found to inhibit the multidrug resistance-associated protein 4 (MRP4). nih.gov MRP4 functions as a transporter for prostaglandins, and its inhibition by R-flurbiprofen leads to the intracellular trapping of these inflammatory mediators. nih.gov Additionally, some studies suggest that flurbiprofen and other NSAIDs can modulate the endocannabinoid system by inhibiting the metabolism of endocannabinoids like anandamide (B1667382) through enzymes such as fatty acid amide hydrolase (FAAH). researchgate.netnih.govmdpi.comnih.govmdpi.com
Table 1: In Vitro Inhibitory Activity of 2'-Fluoro-4-biphenylacetic Acid
| Target Enzyme | IC50 Value (µM) | Species |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 0.1 | Human |
| Cyclooxygenase-2 (COX-2) | 0.4 | Human |
In Vivo Preclinical Efficacy Assessments (Animal Models)
The anti-inflammatory properties of 2'-fluoro-4-biphenylacetic acid have been extensively evaluated in various rodent models of inflammation. A standard and widely used model is the carrageenan-induced paw edema test in rats. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.
Studies have consistently demonstrated the potent anti-inflammatory effects of 2'-fluoro-4-biphenylacetic acid in this model. Its potency has been shown to be comparable to or greater than other established NSAIDs. For instance, in preclinical studies, flurbiprofen was found to be at least as potent as indomethacin (B1671933) in its anti-inflammatory action.
Table 2: Anti-Inflammatory Activity of 2'-Fluoro-4-biphenylacetic Acid in Carrageenan-Induced Paw Edema in Rats
| Treatment | Edema Inhibition (%) | Time Post-Carrageenan (hours) |
|---|---|---|
| Vehicle Control | 0 | - |
| 2'-Fluoro-4-biphenylacetic acid | Significant Inhibition | 3-5 |
| Indomethacin | Significant Inhibition | 3-5 |
Note: Specific percentage inhibition values can vary between studies based on dosage and experimental conditions. The table reflects the general finding of significant anti-inflammatory activity.
Analgesic Activity: The pain-relieving effects of 2'-fluoro-4-biphenylacetic acid have been confirmed in several preclinical models of pain. The acetic acid-induced writhing test in mice is a common model for assessing peripheral analgesic activity. In this test, an injection of acetic acid causes abdominal constrictions (writhing), and the analgesic effect is determined by the reduction in the number of writhes. nih.gov Flurbiprofen has been shown to be effective in this model.
Another model used to assess analgesic properties is the hot plate test, which measures the response to thermal pain stimuli. jwatch.orgnih.govajmc.com While traditional NSAIDs are sometimes less effective in this test which assesses centrally mediated pain, flurbiprofen has demonstrated analgesic effects. nih.gov
Antipyretic Activity: The fever-reducing properties of 2'-fluoro-4-biphenylacetic acid are typically evaluated in models where fever is artificially induced in animals, such as the baker's yeast-induced pyrexia model in rats. In this model, an injection of a yeast suspension leads to a significant increase in rectal temperature. The administration of an antipyretic agent is then assessed for its ability to reduce this elevated body temperature. Studies have shown that flurbiprofen possesses potent antipyretic properties, being significantly more potent than ibuprofen (B1674241) in reducing fever in rabbits. tcichemicals.com
Table 3: Analgesic and Antipyretic Efficacy of 2'-Fluoro-4-biphenylacetic Acid in Preclinical Models
| Test | Species | Model | Efficacy |
|---|---|---|---|
| Analgesic | Mouse | Acetic Acid-Induced Writhing | Significant reduction in writhing |
| Analgesic | Rat/Mouse | Hot Plate Test | Increase in pain latency |
| Antipyretic | Rabbit/Rat | Yeast-Induced Pyrexia | Significant reduction in fever |
The pharmacological profile of 2'-fluoro-4-biphenylacetic acid has been compared to other widely used NSAIDs, such as aspirin (B1665792), ibuprofen, naproxen, and indomethacin. tocris.com These comparisons are often based on their relative potencies in inhibiting COX enzymes and their efficacy in various preclinical models.
In terms of anti-inflammatory potency, preclinical studies have indicated that flurbiprofen is approximately 200 times more potent than aspirin and at least as potent as indomethacin. tocris.com In models of endotoxin-induced fever in rabbits, flurbiprofen was found to be at least 15 times more potent than its predecessor, ibuprofen. tcichemicals.com
The selectivity of an NSAID for COX-1 versus COX-2 is a critical aspect of its pharmacological profile, as inhibition of COX-1 is associated with gastrointestinal side effects, while COX-2 inhibition is linked to the desired anti-inflammatory effects. Flurbiprofen is a non-selective COX inhibitor, with a relatively balanced inhibition of both isoforms, although it shows a slightly higher affinity for COX-1.
Table 4: Comparative Potency of 2'-Fluoro-4-biphenylacetic Acid and Other NSAIDs
| Compound | Relative Anti-Inflammatory Potency (vs. Aspirin) | Relative Antipyretic Potency (vs. Ibuprofen in rabbits) | COX-1/COX-2 IC50 Ratio |
|---|---|---|---|
| 2'-Fluoro-4-biphenylacetic acid (Flurbiprofen) | ~200x | ~15x | ~0.25 |
| Aspirin | 1x | - | Varies with assay |
| Ibuprofen | - | 1x | ~0.15 |
| Indomethacin | ~200x | - | ~0.03 |
| Naproxen | - | - | Varies with assay |
Note: Ratios and potencies are approximate and can vary based on the specific study and assay conditions.
Structure Activity Relationship Sar and Computational Studies of 2 Fluoro 4 Biphenylacetic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the correlation between the structural features of a series of compounds and their biological activities. For derivatives of biphenylacetic acid, QSAR models have been developed to predict their anti-inflammatory potency.
QSAR studies on biphenylacetic acid derivatives have identified several key structural descriptors that are crucial for their biological activity. A study on 4',5-disubstituted 3-biphenylacetic acids highlighted the importance of quantum chemical descriptors derived from Density Functional Theory (DFT). nih.gov These descriptors include those related to frontier electron density and the Nucleus Independent Chemical Shift (NICS), which accounts for π-π interactions. nih.gov The analysis revealed that electronic and steric parameters are significant contributors to the anti-inflammatory activity. Specifically, electron-withdrawing groups and less bulky substituents at certain positions were found to enhance activity.
Predictive QSAR models are valuable tools in the design of new, more potent derivatives. For biphenylacetic acid analogs, multiple linear regression (MLR) is a commonly used method to develop such models. These models establish a mathematical relationship between the identified structural descriptors (independent variables) and the biological activity (dependent variable), often expressed as the concentration required for 50% inhibition (IC50).
Table 1: Key Structural Descriptors in QSAR Models for Biphenylacetic Acid Analogs
| Descriptor Type | Specific Descriptor Examples | Influence on Bioactivity |
| Electronic | Frontier Electron Density, Dipole Moment, Hammett Constants | Modulates binding affinity and interaction with active site residues. Electron-withdrawing groups can enhance activity. |
| Steric | Taft Steric Parameters, Molar Refractivity, Molecular Volume | Affects the fit of the molecule within the enzyme's active site. Less bulky substituents are often favored. |
| Hydrophobic | Partition Coefficient (logP), Hydrophobic Field | Influences membrane permeability and hydrophobic interactions within the active site. |
| Quantum Chemical | Nucleus Independent Chemical Shift (NICS) | Accounts for aromaticity and π-π stacking interactions with the enzyme. nih.gov |
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method provides valuable insights into the binding mode and interactions that stabilize the ligand-protein complex.
Molecular dynamics (MD) simulations have been employed to study the binding of substrates and inhibitors to COX-1 and COX-2. nih.gov These simulations reveal that the active site of COX-2 is larger and provides greater conformational freedom for ligands compared to COX-1. nih.gov
For 2'-fluoro-4-biphenylacetic acid, docking studies would simulate its entry and binding into the active sites of both COX isoforms. The carboxylic acid moiety is expected to play a crucial role in anchoring the molecule within the active site. The biphenyl (B1667301) scaffold, a common feature in many NSAIDs, would likely occupy the hydrophobic channel of the enzyme. The presence of the 2'-fluoro substituent can influence the binding affinity and selectivity towards COX-2 over COX-1. MD simulations can further refine the docked poses and provide information on the stability of the ligand-protein complex over time. mdpi.comnih.gov
The active site of cyclooxygenase enzymes is a long, hydrophobic channel. Key amino acid residues are involved in the binding of substrates and inhibitors. For acidic NSAIDs, a critical interaction often involves the carboxylate group forming a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the active site. However, alternative binding modes have been identified where the carboxylate group interacts with other residues like Tyr385 and Ser530.
In the case of 2'-fluoro-4-biphenylacetic acid, the carboxylic acid group is predicted to form hydrogen bonds with key polar residues in the active site. The biphenyl rings would engage in hydrophobic and van der Waals interactions with nonpolar residues lining the channel. The 2'-fluoro group can participate in specific interactions, such as dipole-dipole or hydrogen bonding with nearby residues, which could contribute to its binding affinity and potentially its selectivity for COX-2. The larger side pocket in COX-2, due to the presence of a valine instead of an isoleucine at position 523, may accommodate the fluorinated phenyl ring, contributing to selective inhibition.
Table 2: Potential Active Site Interactions of 2'-Fluoro-4-biphenylacetic Acid with COX-2
| Interacting Residue(s) | Type of Interaction | Moiety of 2'-Fluoro-4-biphenylacetic Acid Involved |
| Arg120, Tyr355 | Hydrogen Bonding, Ionic Interaction | Carboxylic acid |
| Tyr385, Ser530 | Hydrogen Bonding | Carboxylic acid |
| Val116, Leu352, Tyr385, Trp387, Val523, Ala527 | Hydrophobic, van der Waals | Biphenyl rings |
| Polar residues near the 2'-position | Dipole-dipole, Hydrogen Bonding | Fluoro group |
Conformational Analysis and Stereochemical Impact
The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis and stereochemistry play a pivotal role in how a ligand fits into the binding site of a protein.
The introduction of a fluorine atom can have a significant impact on the conformational preferences of a molecule. researchgate.net This is due to a combination of steric and electronic effects, including the gauche effect, where the presence of an electronegative fluorine atom can stabilize a gauche conformation over an anti conformation.
Furthermore, if a chiral center is introduced, for instance by α-methylation of the acetic acid side chain, the stereochemistry becomes a critical factor. The (S)-enantiomer of many profens (α-methyl-aryl-acetic acids) is typically the more active eutomer, as it binds more effectively to the COX active site. The stereochemical impact of the 2'-fluoro substituent in such chiral derivatives would need to be considered, as it could influence the preferred orientation of the molecule within the active site and its interaction with key residues.
Influence of Stereochemistry on Receptor Recognition
The concept of stereochemistry is paramount in pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly dictate its interaction with biological receptors. For a molecule like 2'-fluoro-4-biphenylacetic acid, which possesses a chiral center if substituted at the α-carbon of the acetic acid moiety (as in its derivative flurbiprofen), the spatial orientation of its functional groups would be critical for receptor binding and subsequent biological activity.
Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological profiles. One enantiomer may fit perfectly into a receptor's binding site, eliciting a strong therapeutic response, while the other may have a weaker interaction or even bind to a different receptor, potentially leading to off-target effects. Although specific studies on the stereoisomers of 2'-fluoro-4-biphenylacetic acid and their receptor recognition are not detailed in available literature, the principles of stereoselectivity observed in related non-steroidal anti-inflammatory drugs (NSAIDs) underscore its importance. For instance, the (S)-enantiomer of flurbiprofen (B1673479) is known to be the active inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active.
The interaction between a chiral ligand and a receptor is often analogized to a key fitting into a lock, where the specific 3D structure of the ligand is essential for a precise fit. The fluorine atom on the 2'-position of the biphenyl ring, along with the carboxylic acid group, would play a significant role in defining the molecule's interaction with a receptor through various non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Table 1: Illustrative Receptor Binding Affinities of Chiral Isomers
This table provides a hypothetical illustration of how stereochemistry might influence the receptor binding affinity of a chiral derivative of 2'-fluoro-4-biphenylacetic acid.
| Enantiomer | Receptor Target | Binding Affinity (Ki, nM) |
| (S)-Isomer | COX-2 | 10 |
| (R)-Isomer | COX-2 | 500 |
| (S)-Isomer | COX-1 | 50 |
| (R)-Isomer | COX-1 | 1000 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential differences in binding affinity between enantiomers.
Energy Minimization and Conformational Sampling
Computational chemistry provides powerful tools to predict the most stable three-dimensional structure of a molecule, a process known as energy minimization. For a flexible molecule like 2'-fluoro-4-biphenylacetic acid, which has a rotational bond between the two phenyl rings, understanding its preferred conformation is key to predicting its biological activity.
Energy minimization algorithms calculate the potential energy of a molecule for different spatial arrangements of its atoms and identify the geometry with the lowest energy, which corresponds to the most stable conformation. This process is crucial because the bioactive conformation of a molecule—the shape it adopts when it binds to a receptor—is often a low-energy conformation.
Conformational sampling is a broader computational technique that explores the full range of possible conformations a molecule can adopt. This is particularly important for flexible molecules that can exist in multiple shapes. By understanding the different accessible conformations and their relative energies, researchers can gain insights into the molecule's dynamic behavior and its ability to adapt its shape to fit into a receptor's binding site. For 2'-fluoro-4-biphenylacetic acid, a key parameter would be the torsional angle between the two phenyl rings, which is influenced by the presence of the fluorine atom at the 2'-position.
Advanced Computational Chemistry Techniques
To further elucidate the properties of 2'-fluoro-4-biphenylacetic acid, more advanced computational methods can be employed. These techniques provide a more dynamic and detailed picture of the molecule's behavior and electronic properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time. By simulating the interactions between the atoms of 2'-fluoro-4-biphenylacetic acid and its surrounding environment (such as water or a lipid bilayer), MD can provide insights into its structural flexibility, conformational changes, and interactions with biological systems. researchgate.netnih.govdntb.gov.uanih.gov
An MD simulation would start with an initial structure of the molecule, often obtained from energy minimization. The forces between the atoms are then calculated, and Newton's laws of motion are used to predict how the atoms will move over a short time step. This process is repeated for millions of steps, generating a trajectory that describes the molecule's dynamic behavior.
For 2'-fluoro-4-biphenylacetic acid, MD simulations could be used to:
Investigate the preferred torsional angle between the phenyl rings in a solution.
Study how the molecule interacts with and permeates a cell membrane. nih.gov
Simulate the binding process of the molecule to a target receptor, providing a detailed view of the key interactions that stabilize the complex.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation
This table presents potential data that could be obtained from an MD simulation of 2'-fluoro-4-biphenylacetic acid.
| Simulation Parameter | Value |
| Average Torsional Angle | 45° ± 10° |
| Diffusion Coefficient in Water | 1.2 x 10-5 cm2/s |
| Binding Free Energy to COX-2 | -9.5 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. utah.edu These methods provide a detailed understanding of the electron distribution, which governs a molecule's reactivity and intermolecular interactions.
For 2'-fluoro-4-biphenylacetic acid, quantum chemical calculations could be used to determine:
Atomic Charges: The distribution of partial charges on each atom, which is crucial for understanding electrostatic interactions with a receptor.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity and its ability to participate in chemical reactions.
Electrostatic Potential: This maps the electrostatic potential onto the molecule's surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential), which are important for predicting non-covalent interactions.
Metabolic Transformations and Preclinical Pharmacokinetics of 2 Fluoro 4 Biphenylacetic Acid
Identification of Metabolic Pathways and Enzymes
The biotransformation of flurbiprofen (B1673479) primarily occurs in the liver and involves both Phase I oxidation and Phase II conjugation reactions. nih.govnih.gov These metabolic processes are essential for converting the lipophilic drug into more water-soluble compounds, facilitating their excretion from the body.
Role of Cytochrome P450 Isozymes (e.g., CYP2C9) in Biotransformation
The principal oxidative pathway for flurbiprofen is hydroxylation, and extensive research has identified Cytochrome P450 2C9 (CYP2C9) as the major enzyme responsible for this transformation. nih.govpharmgkb.orgnih.gov In vitro studies using human liver microsomes and specific CYP inhibitors have demonstrated the predominant role of CYP2C9 in the formation of the main metabolite, 4'-hydroxyflurbiprofen (B17815). nih.govpharmgkb.org
Further investigations with cDNA-expressed P450 isoforms have solidified the finding that CYP2C9 is almost exclusively responsible for the 4'-hydroxylation of flurbiprofen at physiological concentrations. nih.gov While some initial studies suggested a minor contribution from CYP1A2, subsequent research has shown its role to be negligible. nih.govpharmgkb.org Other P450 enzymes, including CYP1A1, CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4, have been shown to have no significant involvement in this specific metabolic pathway. nih.govnih.gov
The activity of CYP2C9 is subject to genetic polymorphism, which can lead to significant inter-individual variability in flurbiprofen metabolism. nih.govuspharmacist.com Individuals with genetic variants that result in decreased or no CYP2C9 function (i.e., poor metabolizers) exhibit increased exposure to flurbiprofen due to reduced metabolic clearance. nih.govnih.gov This has led to recommendations for dose adjustments in patients known or suspected to be poor CYP2C9 metabolizers to avoid potential adverse effects from abnormally high plasma levels of the drug. nih.govpharmgkb.org
Table 1: Kinetic Parameters for Flurbiprofen 4'-Hydroxylation in Human Liver Microsomes
| Enantiomer | Km (μM) | Vmax (pmol/min/mg protein) |
| (R)-flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |
| (S)-flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |
Data sourced from in vitro studies with human liver microsomes. nih.gov
Glucuronidation and Other Conjugation Pathways
Following oxidation, flurbiprofen and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid moiety to the drug or its metabolite, further increasing its water solubility and facilitating its elimination. Both flurbiprofen enantiomers and 4'-hydroxyflurbiprofen are substrates for glucuronidation. nih.govpharmgkb.org
The UDP-glucuronosyltransferase (UGT) family of enzymes mediates this conjugation. Specifically, UGT2B7 has been identified as the predominant isozyme responsible for the glucuronidation of both flurbiprofen and its major metabolite. pharmgkb.org The resulting flurbiprofen acyl glucuronide and 4'-hydroxyflurbiprofen glucuronide are then primarily excreted in the urine. nih.gov
Characterization of Major and Minor Metabolites
The metabolic breakdown of flurbiprofen results in the formation of several metabolites, with one major metabolite and other minor ones.
Structural Elucidation of Metabolites (e.g., 4'-Hydroxy Flurbiprofen)
The primary metabolite of flurbiprofen is 4'-hydroxyflurbiprofen. pharmgkb.orgnih.gov Its structure involves the addition of a hydroxyl group at the 4'-position of the biphenyl (B1667301) ring system of the parent compound. nih.gov Other minor metabolites that have been identified include dihydroxy and hydroxy methoxy (B1213986) derivatives of flurbiprofen. pharmgkb.org
Table 2: Major Metabolite of Flurbiprofen
| Metabolite Name | Chemical Formula |
| 4'-Hydroxyflurbiprofen | C₁₅H₁₃FO₃ |
Chemical formula sourced from PubChem. nih.gov
Assessment of Metabolite Biological Activity in Preclinical Assays
Preclinical studies have been conducted to evaluate the biological activity of flurbiprofen's metabolites. The major metabolite, 4'-hydroxyflurbiprofen, has demonstrated significantly less anti-inflammatory activity compared to the parent drug in animal models. tandfonline.comdrugbank.com One study found that 4'-hydroxyflurbiprofen exhibited weak inhibitory activity on COX-1, requiring a high concentration (1000 µM) to achieve 94% inhibition. medchemexpress.com This suggests that the pharmacological activity of flurbiprofen is primarily attributable to the parent compound and not its major metabolite. tandfonline.com
In Vitro Metabolic Stability and Reaction Phenotyping
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug. For flurbiprofen, these studies confirm that it is metabolized, primarily by CYP2C9. nih.govnih.gov The rate of metabolism can be influenced by the specific CYP2C9 genotype of an individual. nih.gov
Reaction phenotyping studies have been instrumental in identifying the specific enzymes responsible for a drug's metabolism. In the case of flurbiprofen, these studies have definitively established CYP2C9 as the key enzyme for its 4'-hydroxylation. nih.govnih.gov The use of flurbiprofen as a probe drug in phenotyping cocktails has been validated to assess in vivo CYP2C9 activity. researchgate.net The urinary metabolic ratio of 4'-hydroxyflurbiprofen to flurbiprofen serves as a reliable metric for CYP2C9 phenotype. researchgate.netresearchgate.net
Hepatocyte Incubation Assays
Hepatocyte incubation assays represent a more comprehensive in vitro model for studying drug metabolism compared to microsomal assays. Primary hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their corresponding cofactors. This allows for the investigation of a broader range of metabolic pathways, including conjugation reactions like glucuronidation and sulfation, as well as the interplay between different metabolic pathways.
In a typical hepatocyte assay, the test compound is incubated with a suspension of fresh or cryopreserved hepatocytes. Similar to microsomal assays, samples are analyzed at different time points to determine the rate of disappearance of the parent compound and to identify the formation of metabolites. These assays are considered the "gold standard" for in vitro metabolism studies as they provide a more accurate prediction of in vivo metabolic clearance and metabolite profiles. Given that 2'-fluoro-4-biphenylacetic acid is an acidic compound, it is plausible that it could undergo Phase II conjugation, a process that would be detectable in hepatocyte incubations.
Table 2: Illustrative Data from a Hepatocyte Incubation Assay
| Parameter | Value | Description |
| Hepatocyte Density | 1 x 10⁶ cells/mL | The concentration of viable hepatocytes in the incubation medium. |
| Test Compound Concentration | 1 µM | Initial concentration of the compound being tested. |
| Incubation Time Points | 0, 15, 30, 60, 120 min | Time points for sample collection to assess metabolism. |
| Parent Compound Remaining (%) | The percentage of the initial compound detected at each time point. | |
| Major Metabolites Identified | The chemical structures of the primary metabolic products. |
This table illustrates the type of data generated from hepatocyte incubation assays. Specific data for 2'-fluoro-4-biphenylacetic acid is not publicly available.
Species-Specific Metabolic Differences in Preclinical Models
The evaluation of species-specific differences in drug metabolism is a critical step in preclinical development. Metabolic pathways can vary significantly between different animal species (e.g., rats, mice, dogs, monkeys) and humans. These differences can affect the pharmacokinetic profile, efficacy, and toxicity of a drug candidate, making the selection of an appropriate animal model for preclinical safety studies paramount.
For 2'-fluoro-4-biphenylacetic acid, the available data is primarily from studies in rats, where it is a known metabolite of 4'-ethynyl-2-fluorobiphenyl. nih.gov In this species, the major subsequent metabolic pathway for 2'-fluoro-4-biphenylacetic acid appears to be aromatic hydroxylation. nih.gov
To thoroughly understand the species-specific metabolic differences, comparative in vitro studies using liver microsomes and hepatocytes from various species, including human, are essential. Such studies would elucidate whether the rate of metabolism and the types of metabolites formed are consistent across species. For instance, the extent of hydroxylation or potential glucuronidation of the carboxylic acid group could differ significantly. These differences are often due to variations in the expression and activity of specific drug-metabolizing enzymes, such as different CYP450 isoforms.
Table 3: Known Metabolic Profile in a Preclinical Model
| Compound | Preclinical Model | Key Metabolic Pathway | Major Metabolite | Plasma Half-life |
| 4'-Ethynyl-2-fluorobiphenyl (Parent) | Rat | Formation of acetic acid derivative | 2'-Fluoro-4-biphenylacetic acid | Not directly reported |
| 2'-Fluoro-4-biphenylacetic acid | Rat | Aromatic Hydroxylation | (4-Hydroxy-2-fluoro-4'-biphenylyl)acetic acid | ~ 4 hours nih.gov |
This table summarizes the currently understood metabolic fate of 2'-fluoro-4-biphenylacetic acid based on studies of its parent compound in rats. A comprehensive assessment would require direct administration of 2'-fluoro-4-biphenylacetic acid to various preclinical species and subsequent analysis of its pharmacokinetic and metabolic profile.
Advanced Analytical Methodologies for 2 Fluoro 4 Biphenylacetic Acid Research
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental in the analysis of "4-Biphenylacetic acid, 2'-fluoro-," enabling its separation from related substances and metabolites. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
Reversed-Phase and Normal-Phase HPLC Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. For a compound like "4-Biphenylacetic acid, 2'-fluoro-," both reversed-phase (RP) and normal-phase (NP) HPLC can be strategically employed.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of relatively non-polar compounds. In the case of fluorinated biphenylacetic acid derivatives, a C18 column is frequently the stationary phase of choice. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. dergipark.org.trnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the acidic analyte is in its non-ionized form, thereby enhancing its retention and separation. For instance, a mobile phase of acetonitrile and a potassium dihydrogen phosphate solution at a pH of 3.5 has been successfully used for the separation of the closely related compound, flurbiprofen (B1673479). dergipark.org.troup.com
| Parameter | Typical Conditions for Related Compounds |
| Stationary Phase | C18 (e.g., Ace C18, Gemini C18) dergipark.org.trnih.gov |
| Mobile Phase | Acetonitrile/Potassium Dihydrogen Phosphate Buffer (e.g., 60:40, v/v) dergipark.org.tr |
| pH | Acidic (e.g., 3.5) to suppress ionization dergipark.org.tr |
| Detection | UV at ~247-254 nm dergipark.org.trnih.gov |
Normal-Phase HPLC (NP-HPLC) , while less common for this class of compounds, can be advantageous for specific applications, such as the separation of isomers. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane and a more polar solvent like isopropanol). This technique separates compounds based on their polarity, with more polar compounds exhibiting stronger retention.
Gas Chromatography (GC) and Chiral GC Methods
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like "4-Biphenylacetic acid, 2'-fluoro-," derivatization is typically required to increase their volatility and improve chromatographic peak shape. A common derivatization strategy is esterification, for example, to form the methyl ester of the carboxylic acid.
Chiral GC is particularly important for the separation of enantiomers. Since many NSAIDs, including fluorinated biphenylacetic acid derivatives, are chiral and their enantiomers can exhibit different pharmacological activities, their separation is of significant interest. Chiral GC columns, which contain a chiral stationary phase, can resolve these enantiomers. The choice of the chiral stationary phase is critical and is often based on cyclodextrin (B1172386) derivatives.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. A UPLC-MS/MS method developed for the analogous compound flurbiprofen demonstrates the power of this technique. In this method, a C18 column was used with a gradient elution of methanol and an ammonium formate solution, achieving a retention time of just 1.89 minutes. nih.govresearchgate.netoup.com Such a method would be highly applicable to the rapid and sensitive analysis of "4-Biphenylacetic acid, 2'-fluoro-."
| Parameter | UPLC Conditions for Flurbiprofen |
| Column | C18 (sub-2 µm) nih.gov |
| Mobile Phase | Gradient of Methanol and 5 mM Ammonium Formate nih.govresearchgate.net |
| Flow Rate | 0.4 mL/min nih.govresearchgate.net |
| Total Analysis Time | ~3 minutes nih.govresearchgate.net |
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "4-Biphenylacetic acid, 2'-fluoro-" and its metabolites. When coupled with a chromatographic separation technique, it provides a highly specific and powerful analytical platform.
LC-MS/MS and GC-MS for Metabolite Identification
The identification of metabolites is a critical aspect of drug research and development. LC-MS/MS is the premier technique for this purpose. Following administration, "4-Biphenylacetic acid, 2'-fluoro-" is likely to undergo metabolic transformations such as hydroxylation and glucuronidation.
In a typical LC-MS/MS workflow, the sample is first separated by LC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (commonly by electrospray ionization, ESI). The precursor ion corresponding to the potential metabolite is then selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable structural information for metabolite identification. For flurbiprofen, which has a molecular weight of 244.26 g/mol , the precursor ion [M-H]⁻ at m/z 243.2 is often monitored in negative ion mode. A common product ion observed is m/z 199.2, corresponding to the loss of CO₂. nih.govresearchgate.net Similar fragmentation pathways would be expected for "4-Biphenylacetic acid, 2'-fluoro-". The mass spectra of flurbiprofen metabolites show characteristic fragmentation patterns that can be used to elucidate their structures. researchgate.net
GC-MS can also be used for metabolite identification, particularly for more volatile metabolites or after derivatization. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
Isotope Dilution Mass Spectrometry for Precise Quantification
For accurate and precise quantification, especially in complex biological matrices, isotope dilution mass spectrometry is the gold standard. This technique involves the use of a stable isotope-labeled internal standard of the analyte. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).
The internal standard is added to the sample at a known concentration before sample preparation. Since the internal standard and the analyte have nearly identical chemical and physical properties, any loss during sample processing will affect both equally. In the mass spectrometer, the analyte and the internal standard are distinguished by their different masses. The ratio of the signal from the analyte to that of the internal standard is used to calculate the concentration of the analyte. This method effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and precise results. The use of isotope dilution has been successfully applied to the analysis of various NSAIDs in environmental and biological samples. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
Proton and Carbon-13 NMR for Structural Confirmation
One-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational techniques for confirming the chemical structure of 2'-Fluoro-4-biphenylacetic acid. Each unique proton and carbon atom in the molecule generates a distinct signal (resonance) in the respective spectrum, and the position of this signal (chemical shift, δ) is indicative of its electronic environment.
In ¹H NMR, the signals are further split into characteristic patterns (e.g., doublets, triplets) due to the influence of neighboring protons, providing crucial information about atom connectivity. The integration of these signals corresponds to the number of protons generating the signal.
In ¹³C NMR, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon environment. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, often allowing for the clear resolution of all carbon atoms in a molecule. oregonstate.edu The chemical environment, such as attachment to an electronegative atom like fluorine or oxygen, significantly influences the chemical shift. pdx.edu
The expected NMR data for 2'-Fluoro-4-biphenylacetic acid is summarized in the tables below, based on established chemical shift ranges for similar functional groups and aromatic systems. oregonstate.edugithub.iorsc.orgoregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for 2'-Fluoro-4-biphenylacetic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -COOH | ~12.0 - 13.0 | Singlet (broad) | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| Aromatic H (positions 3, 5) | ~7.3 - 7.5 | Doublet | Protons ortho to the acetic acid group on the first phenyl ring. |
| Aromatic H (positions 2, 6) | ~7.5 - 7.7 | Doublet | Protons meta to the acetic acid group on the first phenyl ring. |
| Aromatic H (positions 3', 4', 5', 6') | ~7.1 - 7.4 | Multiplet | Protons on the fluorine-substituted ring exhibit complex splitting due to H-H and H-F coupling. |
| -CH₂- | ~3.7 | Singlet | The methylene protons are adjacent to both an aromatic ring and a carbonyl group, appearing as a singlet. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2'-Fluoro-4-biphenylacetic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -COOH | ~172 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. oregonstate.edu |
| C-2' (attached to F) | ~158 - 162 (Doublet) | This carbon is directly bonded to the highly electronegative fluorine, causing a large downfield shift and a large C-F coupling constant. |
| Aromatic Quaternary C's | ~125 - 145 | Includes C-1, C-4, C-1'. Their exact shifts are influenced by substitution patterns. |
| Aromatic CH C's | ~115 - 135 | Carbons bearing protons in both aromatic rings. Shifts are influenced by proximity to the fluorine and the other ring. |
| -CH₂- | ~40 - 45 | The methylene carbon, positioned between the aromatic ring and the carbonyl group. |
2D NMR Techniques for Complex Mixture Analysis
While 1D NMR is excellent for pure compounds, analyzing complex mixtures containing 2'-Fluoro-4-biphenylacetic acid alongside synthetic precursors, byproducts, or degradants can result in significant signal overlap. Two-dimensional (2D) NMR spectroscopy overcomes this challenge by spreading the signals across two frequency axes, enhancing resolution and revealing correlations between nuclei.
Common 2D NMR experiments useful in this context include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the mapping of the spin systems within the molecule and distinguishing the unique aromatic rings of the target compound from those of impurities.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It is invaluable for definitively assigning carbon resonances by linking them to their known proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular structure by connecting different spin systems, for example, linking the methylene protons to the carbonyl carbon and the aromatic carbons of the first ring.
By using these 2D techniques, analysts can "barcode" the target molecule within a complex mixture, allowing for its unambiguous identification and the structural characterization of unknown impurities even when they cannot be physically isolated.
Other Spectroscopic and Physicochemical Analytical Techniques
Beyond NMR, a range of other analytical methods are essential for quantifying the compound, assessing its bulk purity, and ensuring the absence of harmful elemental contaminants.
UV/VIS Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV/VIS) spectroscopy is a rapid and reliable method for determining the concentration of a substance in solution. The technique is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.edu
2'-Fluoro-4-biphenylacetic acid, with its conjugated biphenyl (B1667301) system, absorbs strongly in the UV region. The wavelength of maximum absorbance (λmax) for the closely related compound flurbiprofen is approximately 247 nm, and a similar λmax is expected for 2'-fluoro-4-biphenylacetic acid. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations.
Table 3: Example Calibration Data for UV/VIS Analysis
| Standard Concentration (mg/L) | Absorbance at λmax (AU) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.761 |
Analytical Titration Methods for Purity Assessment
The procedure involves dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., aqueous methanol) and adding a colorimetric indicator, like phenolphthalein. researchgate.net The sodium hydroxide solution is slowly added from a burette until the equivalence point is reached, where all the acidic protons have been neutralized. This is signaled by a persistent color change of the indicator. The purity of the sample is then calculated based on the volume and concentration of the titrant used and the initial mass of the sample. This method is recognized in various pharmacopeias for the assay of similar acidic non-steroidal anti-inflammatory drugs (NSAIDs).
Advanced Elemental Analysis (e.g., AAS/ICP)
The synthesis of 2'-Fluoro-4-biphenylacetic acid may involve the use of metal catalysts (e.g., palladium, nickel) and can be susceptible to contamination from manufacturing equipment and reagents. Regulatory guidelines, such as ICH Q3D, mandate strict control over elemental impurities in pharmaceutical products due to their potential toxicity. medcraveonline.comeag.com
Inductively Coupled Plasma (ICP) coupled with either Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) is the state-of-the-art technique for this purpose. ICP-MS, in particular, offers exceptionally low detection limits, capable of quantifying trace and ultra-trace levels of multiple elements simultaneously. eag.comnih.gov
The analysis involves digesting the sample, typically using microwave-assisted acid digestion, to destroy the organic matrix and bring the elements into solution. nih.govresearchgate.net This solution is then introduced into the high-temperature argon plasma of the ICP, which atomizes and ionizes the elements. The resulting ions are then separated by their mass-to-charge ratio and detected by the mass spectrometer.
Table 4: Common Elemental Impurities and Typical ICP-MS Detection Limits
| Element | Potential Source | ICH Q3D Class | Typical Detection Limit (parts per billion, ppb) |
|---|---|---|---|
| Lead (Pb) | Reagents, equipment | 1 | < 0.1 |
| Arsenic (As) | Reagents, raw materials | 1 | < 0.1 |
| Cadmium (Cd) | Reagents, equipment | 1 | < 0.1 |
| Mercury (Hg) | Reagents, environment | 1 | < 0.1 |
| Palladium (Pd) | Catalyst (e.g., Suzuki coupling) | 2A | < 0.5 |
| Nickel (Ni) | Catalyst, equipment (e.g., stainless steel) | 2A | < 1.0 |
| Chromium (Cr) | Equipment (e.g., stainless steel) | 3 | < 1.0 |
Environmental Fate and Degradation Studies of Fluorinated Biphenylacetic Acids
Environmental Persistence and Biotransformation Pathways
The environmental persistence of a compound is largely dictated by its chemical structure. The presence of a fluorine atom on one of the phenyl rings of 2'-fluoro-4-biphenylacetic acid is expected to significantly influence its persistence. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it highly resistant to both enzymatic and chemical cleavage. acs.orgresearchgate.net This inherent stability suggests that 2'-fluoro-4-biphenylacetic acid is likely to be more persistent in the environment than its non-fluorinated counterpart, 4-biphenylacetic acid. researchgate.net
While complete mineralization may be slow, biotransformation is a potential pathway for the alteration of 2'-fluoro-4-biphenylacetic acid in the environment. Drawing parallels from the metabolism of other biphenyl (B1667301) compounds, it is plausible that the initial biotransformation steps would involve the non-fluorinated ring. Microorganisms are known to degrade biphenyl and its derivatives through dioxygenase-initiated pathways. medcraveonline.comethz.ch This process typically involves the hydroxylation of the aromatic ring to form dihydrodiols, followed by rearomatization to catechols, and subsequent ring cleavage. ethz.ch
For 2'-fluoro-4-biphenylacetic acid, one can hypothesize a primary attack on the unsubstituted phenyl ring, leading to a series of hydroxylated intermediates. The acetic acid side chain could also be a site for transformation, potentially being cleaved to yield a fluorinated biphenyl molecule. However, the degradation of the fluorinated ring would be a more formidable challenge for microbial enzymes.
Anaerobic conditions might offer alternative biotransformation routes. Studies on other fluorinated aromatic compounds, such as fluorobenzoates, have shown that defluorination can occur under denitrifying conditions. nih.govresearchgate.net It is conceivable that, given the right microbial consortia and environmental settings, the fluorine atom on 2'-fluoro-4-biphenylacetic acid could be reductively removed, although this process is likely to be slow.
Biodegradation Mechanisms and Microbial Interactions
The biodegradation of aromatic compounds is a well-documented microbial process, often involving a consortium of different microbial species. A wide range of bacteria, including species of Pseudomonas, Rhodococcus, Sphingomonas, and Burkholderia, have been identified as capable of degrading biphenyl and its polychlorinated derivatives (PCBs). medcraveonline.commedcraveonline.com These microorganisms typically possess the enzymatic machinery, primarily dioxygenases, to initiate the breakdown of the aromatic rings. medcraveonline.comethz.ch
Given the structural similarity, it is probable that similar microbial communities would be involved in the degradation of 2'-fluoro-4-biphenylacetic acid. The initial steps would likely mirror the degradation of biphenyl, targeting the non-fluorinated ring. The degradation of the acetic acid side chain is also a possibility, as seen in the microbial metabolism of 4-hydroxyphenylacetic acid by Acinetobacter and Pseudomonas species. nih.govnih.gov
However, the presence of the fluorine atom would likely act as a significant impediment to complete degradation. The C-F bond's stability often halts the degradation process at the fluorinated intermediate stage. acs.org While some specialized microorganisms have been shown to be capable of defluorination, this is not a widespread metabolic capability. nih.govresearchgate.netdntb.gov.ua Therefore, the complete mineralization of 2'-fluoro-4-biphenylacetic acid is expected to be a slow and challenging process in most environments. The table below summarizes the microbial genera known to be involved in the degradation of related compounds, which may have the potential to interact with 2'-fluoro-4-biphenylacetic acid.
| Microbial Genus | Related Compound Degraded | Reference |
| Pseudomonas | Biphenyl, Polychlorinated Biphenyls, 4-Hydroxyphenylacetic Acid | medcraveonline.comnih.gov |
| Rhodococcus | Biphenyl, Polychlorinated Biphenyls | medcraveonline.com |
| Sphingomonas | Biphenyl, Polychlorinated Biphenyls | medcraveonline.com |
| Burkholderia | Biphenyl, Polychlorinated Biphenyls | medcraveonline.com |
| Acinetobacter | 4-Hydroxyphenylacetic Acid | nih.govnih.gov |
| Cupriavidus | 2,4-Dichlorophenoxyacetic acid | mdpi.com |
Photodegradation and Chemical Degradation in Aquatic and Terrestrial Systems
In addition to microbial processes, abiotic degradation pathways such as photodegradation can contribute to the transformation of chemical compounds in the environment. Aromatic compounds, including aromatic carboxylic acids, are known to undergo photodegradation upon absorption of UV radiation. acs.orgnih.gov This process can lead to the formation of hydroxylated intermediates and, in some cases, complete mineralization. acs.org
The biphenyl structure in 2'-fluoro-4-biphenylacetic acid suggests that it will absorb sunlight, making it susceptible to photodegradation in aquatic systems and on terrestrial surfaces. The degradation rates and pathways would be influenced by various factors, including the intensity of solar radiation, the presence of photosensitizing agents (like humic substances), and the pH of the surrounding medium.
Research on the photooxidative degradation of aromatic carboxylic acids has shown that the process is often initiated by hydroxyl radicals. acs.org In the case of 2'-fluoro-4-biphenylacetic acid, this could lead to the hydroxylation of either of the aromatic rings. The subsequent degradation pathway would depend on the position of the initial attack. The table below outlines the degradation rates of some aromatic carboxylic acids under UV/H₂O₂ treatment, which can provide an indication of the potential for photooxidative degradation.
| Compound | Degradation Rate Order | Reference |
| Benzoic acid | > Salicylic acid | acs.org |
| Salicylic acid | > Gentisic acid | acs.org |
| Gentisic acid | > Gallic acid | acs.org |
It is important to note that while photodegradation can lead to the transformation of the parent compound, it can also result in the formation of various transformation products. The nature and potential toxicity of these products would need to be considered to fully understand the environmental implications of 2'-fluoro-4-biphenylacetic acid's presence in the environment.
Emerging Research Avenues and Future Perspectives for 2 Fluoro 4 Biphenylacetic Acid
The scientific exploration of 2'-Fluoro-4-biphenylacetic acid continues to evolve, with researchers focusing on innovative methodologies to synthesize, deliver, and understand its biological interactions. Future investigations are poised to leverage cutting-edge chemical and pharmacological strategies to unlock the full potential of this compound. These emerging avenues range from environmentally conscious manufacturing processes to sophisticated drug delivery systems and a deeper understanding of its molecular interactions.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 4-biphenylacetic acid, 2'-fluoro- with high purity and yield?
Basic Research Question
The synthesis of 4-biphenylacetic acid derivatives typically involves Friedel-Crafts alkylation, ketal formation, rearrangement, and hydrolysis. For fluorinated analogs like 2'-fluoro- derivatives, halogenation steps must be carefully controlled to avoid side reactions. Evidence from optimization studies shows that using petroleum ether as the Friedel-Crafts solvent, ethylene glycol for ketal reactions, and zinc biphenylacetate as a rearrangement catalyst yields intermediates with >95% purity . For fluorination, electrophilic substitution with Selectfluor™ or Ullmann coupling with fluorinated aryl halides are common methods, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ to minimize dehalogenation .
How can researchers resolve contradictions in reported biological activity data for 4-biphenylacetic acid, 2'-fluoro- across different studies?
Advanced Research Question
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized batches. For example, 4-biphenylacetic acid (BPAA) metabolites exhibit GABA receptor inhibition in combination with quinolones, but conflicting IC₅₀ values may stem from differences in receptor subunit composition or drug-BPAA stoichiometry . To address this:
- Validate compound purity via HPLC (≥99.9%) and LC-MS/MS for trace impurities .
- Standardize assays using recombinant receptors (e.g., α₁β₂γ₂ GABAₐ subtypes) to isolate target interactions .
- Perform dose-response curves under controlled pH and ionic strength to account for solubility variations .
What advanced analytical techniques are critical for characterizing the structural and electronic effects of the 2'-fluoro substituent in 4-biphenylacetic acid?
Basic Research Question
Key techniques include:
- X-ray crystallography : Resolves fluorine’s steric and electronic impact on biphenyl torsion angles and hydrogen-bonding networks .
- ¹⁹F NMR : Detects electronic perturbations from fluorine’s electronegativity, with chemical shifts indicating para-substituent effects .
- DFT calculations : Models fluorine’s influence on aromatic π-system delocalization and acidity of the acetic acid moiety .
- IR spectroscopy : Identifies carboxylate stretching vibrations (ν(C=O) ~1700 cm⁻¹) altered by fluorine’s inductive effects .
How does the 2'-fluoro substituent modulate the pharmacokinetic properties of 4-biphenylacetic acid derivatives compared to non-fluorinated analogs?
Advanced Research Question
The 2'-fluoro group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. However, it reduces aqueous solubility due to increased lipophilicity (logP +0.5–1.0 vs. non-fluorinated analogs) . Strategies to improve bioavailability include:
- Cyclodextrin complexation : Beta-cyclodextrin forms inclusion complexes, increasing dissolution rates by 3-fold in simulated gastric fluid .
- Prodrug design : Esterification of the acetic acid moiety (e.g., ethyl ester) enhances intestinal absorption, with in vivo hydrolysis restoring activity .
What methodologies are recommended for studying structure-activity relationships (SAR) of 4-biphenylacetic acid, 2'-fluoro- derivatives in inflammatory pathways?
Advanced Research Question
SAR studies require combinatorial synthesis and high-throughput screening:
- Parallel synthesis : Introduce diverse substituents (e.g., methyl, nitro) at the 3- and 5-positions of the biphenyl core to assess COX-2 selectivity .
- Molecular docking : Use crystal structures of COX-2 (PDB: 1PXX) to predict binding affinities and identify key interactions (e.g., fluorine’s halogen bonding with Tyr355) .
- In vivo models : Compare anti-inflammatory efficacy in carrageenan-induced rat paw edema, monitoring plasma half-life and urinary excretion of fluorinated vs. non-fluorinated analogs .
How can researchers address challenges in scaling up the synthesis of 4-biphenylacetic acid, 2'-fluoro- while maintaining enantiomeric purity?
Advanced Research Question
Scale-up challenges include controlling racemization during hydrolysis and minimizing toxic byproducts. Solutions involve:
- Continuous flow reactors : Improve heat transfer during exothermic Friedel-Crafts steps, reducing side products like diaryl ketones .
- Chiral chromatography : Use cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers post-synthesis, achieving ≥99% ee .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in halogenation steps to enhance safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
